molecular formula C16H22N2 B2892693 4(or 5)-Cyano-1-methylcyclohexene CAS No. 38094-70-1

4(or 5)-Cyano-1-methylcyclohexene

Cat. No.: B2892693
CAS No.: 38094-70-1
M. Wt: 242.366
InChI Key: BWLUZIFFVORTFT-UHFFFAOYSA-N
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Description

4(or 5)-Cyano-1-methylcyclohexene is an organic compound characterized by a cyano group attached to a methylcyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(or 5)-Cyano-1-methylcyclohexene typically involves the reaction of 1-methylcyclohexene with a cyanating agent. One common method is the hydrocyanation of 1-methylcyclohexene using hydrogen cyanide (HCN) in the presence of a catalyst such as nickel or palladium. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and reaction engineering techniques can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4(or 5)-Cyano-1-methylcyclohexene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

4(or 5)-Cyano-1-methylcyclohexene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4(or 5)-Cyano-1-methylcyclohexene involves its interaction with molecular targets through its cyano group. The cyano group can participate in various chemical reactions, such as nucleophilic addition or substitution, which can alter the structure and function of the target molecules. The pathways involved may include enzyme-catalyzed transformations or interactions with cellular components.

Comparison with Similar Compounds

    1-Cyano-1-methylcyclohexane: Similar structure but lacks the double bond present in 4(or 5)-Cyano-1-methylcyclohexene.

    4-Cyano-1-cyclohexene: Similar structure but without the methyl group.

    5-Cyano-1-methylcyclohexene: Isomeric form with the cyano group at a different position.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical properties and versatility make it a valuable compound for further research and development.

Properties

IUPAC Name

3-methylcyclohex-3-ene-1-carbonitrile;4-methylcyclohex-3-ene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H11N/c1-7-2-4-8(6-9)5-3-7;1-7-3-2-4-8(5-7)6-9/h2,8H,3-5H2,1H3;3,8H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLUZIFFVORTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C#N.CC1=CCCC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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